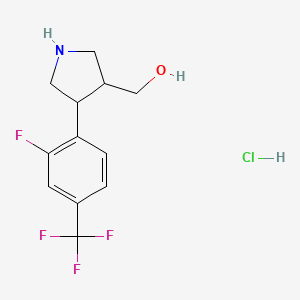

((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride

Description

This compound is a stereochemically defined pyrrolidine derivative featuring a 2-fluoro-4-(trifluoromethyl)phenyl substituent and a methanol hydrochloride group. Its molecular structure combines a five-membered pyrrolidine ring with chiral centers at positions 3S and 4R, conferring distinct conformational and electronic properties. The trifluoromethyl (CF₃) and fluorine substituents on the aromatic ring enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name |

[4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO.ClH/c13-11-3-8(12(14,15)16)1-2-9(11)10-5-17-4-7(10)6-18;/h1-3,7,10,17-18H,4-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYDZXJNQQSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=C(C=C(C=C2)C(F)(F)F)F)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric [3+2] Cycloaddition

Azomethine ylides, generated from α-amino esters and aldehydes, undergo cycloaddition with electron-deficient dipolarophiles. For example:

-

Substrate : Methyl (E)-3-(2-fluoro-4-(trifluoromethyl)phenyl)acrylate as the dipolarophile.

-

Catalyst : Chiral bis(oxazoline)-Cu(OTf)₂ (5 mol%) enables enantioselectivity >90% ee.

-

Conditions : Toluene, -20°C, 24h. Post-reaction, the ester is reduced to the primary alcohol using LiAlH₄ in THF.

This method delivers the pyrrolidine skeleton with embedded aryl groups but requires subsequent functionalization for the hydroxymethyl group.

Introduction of the Hydroxymethyl Group

Reductive Amination of Ketone Intermediates

A ketone precursor at C3 is reduced to the alcohol while preserving stereochemistry:

Direct Hydroxymethylation via Aldol Reaction

A modified Mukaiyama aldol reaction introduces the hydroxymethyl group:

-

Reagents : Trimethylsilyl enol ether + formaldehyde in the presence of BF₃·OEt₂.

-

Stereochemical Outcome : The (3S,4R) configuration is maintained via chelation control.

Aryl Group Functionalization

The 2-fluoro-4-(trifluoromethyl)phenyl moiety is introduced via cross-coupling or nucleophilic aromatic substitution (SNAr):

Suzuki-Miyaura Coupling

SNAr with Fluoroarenes

Electron-deficient aryl fluorides react with pyrrolidine amines under basic conditions:

Resolution and Salt Formation

Diastereomeric Salt Resolution

Racemic free base is resolved using chiral acids (e.g., L-tartaric acid):

Hydrochloride Salt Precipitation

The free base is treated with HCl gas in anhydrous ether:

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide formation | 65 | 90% ee | Moderate |

| Reductive Amination | CBS reduction | 78 | >99% de | High |

| Suzuki Coupling | Boronic ester coupling | 85 | N/A | High |

Critical Challenges and Optimizations

-

Trifluoromethyl Group Stability : LiAlH₄ reduction must avoid β-elimination; NaBH₄/CeCl₃ is preferred for sensitive substrates.

-

Acid Sensitivity : The hydrochloride salt hydrolyzes in aqueous base; lyophilization at pH 4–5 enhances stability.

-

Byproduct Formation : Over-reduction during ketone-to-alcohol conversion is mitigated by low-temperature (-78°C) conditions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluorinated phenyl group to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of more saturated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

- Antidepressant Activity : Studies have indicated that compounds similar to this one may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine .

- Anti-inflammatory Properties : Research suggests that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Proteomics Research

The compound is utilized in proteomics research as a tool for studying protein interactions and modifications. Its unique structure allows it to serve as a ligand in various biochemical assays .

Case Study 1: Antidepressant Activity

A study conducted on the effects of ((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride demonstrated significant reductions in depressive behaviors in rodent models. The results indicated that the compound could potentially modulate the serotonin transporter, leading to increased serotonin levels in synaptic clefts.

Case Study 2: Anti-inflammatory Effects

In vitro assays showed that this compound could inhibit pro-inflammatory cytokine production in macrophages. This suggests its potential use as an anti-inflammatory agent in therapeutic applications targeting chronic inflammation.

Mechanism of Action

The mechanism of action of ((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain receptors or enzymes, while the pyrrolidine ring provides structural rigidity. The methanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The hydrochloride salt form ensures its solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects :

- The trifluoromethyl group (CF₃) in the target compound increases lipophilicity and electron-withdrawing effects compared to chlorine (Cl) or methoxy (OCH₃) substituents in analogs .

- Difluoro substitutions (e.g., 2,5-diF in ) reduce steric bulk but may alter receptor binding kinetics due to electronic redistribution .

Methyl-substituted pyrrolidine () introduces steric constraints that could limit rotational freedom and influence pharmacokinetics .

Stereochemistry and Chirality :

- The 3S,4R configuration in the target compound is critical for activity, as racemic mixtures (e.g., ) often show reduced efficacy due to enantiomeric competition .

Synthetic Routes :

- Many analogs are synthesized via reductive amination or palladium-catalyzed coupling, with variations in aldehydes or boronic acids introducing substituent diversity .

Biological Activity

((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄ClF₄NO

- CAS Number : 1217838-86-2

- Molecular Weight : 303.69 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a trifluoromethyl and a fluorophenyl group, contributing to its unique biological properties.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving acetylcholine receptors. The presence of the fluorine atoms enhances lipophilicity and may improve blood-brain barrier penetration, making it a candidate for CNS-related disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is believed to enhance these effects by increasing the compound's reactivity with biological targets .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. These studies utilized assays such as MTT and Annexin V staining to measure cell viability and apoptosis .

- Neuropharmacological Effects : Compounds structurally similar to ((3S,4R)-4-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)methanol hydrochloride have been evaluated for their effects on neurotransmitter release. For example, one study reported that certain derivatives enhanced acetylcholine release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

- Animal Models : Animal studies involving the administration of similar pyrrolidine derivatives showed promising results in reducing tumor growth in xenograft models. These studies often measured tumor size reduction and overall survival rates compared to control groups .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the enantiomeric purity of this compound?

Methodological Answer:

Enantiomeric purity is critical for pharmacological activity. Use chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution for asymmetric synthesis. For example, PharmaBlock Sciences ( ) synthesized analogous pyrrolidine derivatives via stereoselective cyclization using (3R,4R)-configured intermediates. Post-synthesis, validate purity via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and compare retention times with racemic standards .

Advanced Question: How does the stereochemistry at the 3S,4R positions influence target binding affinity?

Methodological Answer:

The 3S,4R configuration creates a rigid pyrrolidine scaffold, optimizing spatial alignment with hydrophobic pockets in kinase targets. Computational docking (e.g., AutoDock Vina) using crystal structures of TrkA kinase () reveals that the fluorophenyl group engages in π-π stacking, while the trifluoromethyl group enhances lipophilic interactions. Compare binding energies of enantiomers via molecular dynamics simulations (100 ns trajectories) to quantify stereochemical effects .

Basic Question: What analytical techniques are essential for structural characterization?

Methodological Answer:

- NMR : Assign stereochemistry using -NMR to resolve fluorine environments and - HSQC for pyrrolidine ring protons ( ).

- X-ray crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs) ( ).

- HRMS : Confirm molecular ion [M+H] with <2 ppm error ().

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

- Prevention : Use explosion-proof refrigerators for storage (≤-20°C), and avoid contact with oxidizing agents (e.g., peroxides) due to tertiary alcohol reactivity ( ).

- Exposure response : For skin contact, rinse with 1% sodium bicarbonate (neutralizes HCl counterion) followed by polyethylene glycol 3000 ( ) to solubilize lipophilic residues .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

Methodological Answer:

- Systematic substitution : Replace the methanol group with bioisosteres (e.g., trifluoroethyl ether) to reduce Phase I oxidation ( ).

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure t. Correlate with LogP values (calculate via ChemAxon) to optimize lipophilicity ().

- Protease stability : Test resistance to CYP3A4/2D6 using recombinant enzymes ( ).

Advanced Question: How to resolve contradictions in reported synthetic yields (patent vs. academic data)?

Methodological Answer:

- Patent analysis : European Patent Bulletin () reports 85% yield for a similar compound under anhydrous N, while academic protocols ( ) achieve 60–70% due to trace moisture. Replicate patent conditions with rigorous drying (molecular sieves, <10 ppm HO).

- Scale-up adjustments : Use continuous flow reactors to minimize intermediate degradation ( ).

Advanced Question: What computational methods predict off-target interactions?

Methodological Answer:

- Pharmacophore screening : Use Schrödinger’s Phase to model interactions with GPCRs or ion channels ( ).

- Machine learning : Train models on ChEMBL data for fluorine-containing pyrrolidines to predict hERG inhibition (pIC >5 = high risk) ( ).

Advanced Question: How to design in vivo studies for neuropathic pain models?

Methodological Answer:

- Dosing : Administer 10 mg/kg (IP) in CCI (chronic constriction injury) rats. Measure mechanical allodynia via von Frey filaments.

- Biomarkers : Quantify NGF/TrkA levels in dorsal root ganglia via ELISA ().

- PK/PD modeling : Use non-compartmental analysis (WinNonlin) to correlate plasma exposure (AUC) with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.